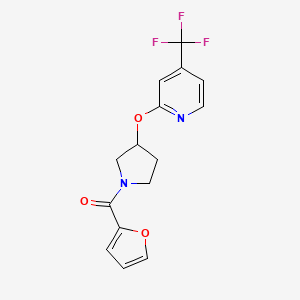
Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13F3N2O3 and its molecular weight is 326.275. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Compounds with similar structures often exhibit diverse pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a range of effects, including cytotoxic effects against certain cancer cell lines .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
生物活性
Furan-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, a compound with a complex structure, has garnered attention for its potential biological activity. This article synthesizes available research findings on its pharmacological properties, focusing on its anti-inflammatory, chemopreventive, and antimicrobial activities.
Chemical Structure and Properties
The compound's molecular formula is C16H14F3N3O2 with a molecular weight of approximately 337.30 g/mol. The trifluoromethyl group and pyridine moiety contribute to its unique properties, potentially enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₃N₃O₂ |
| Molecular Weight | 337.30 g/mol |
| CAS Number | 2034615-82-0 |
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX enzymes can lead to reduced production of inflammatory mediators.
In one study, compounds structurally related to this furan derivative demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac, suggesting promising therapeutic potential in managing inflammatory conditions .
2. Chemopreventive Effects
Furan derivatives have been explored for their chemopreventive properties against carcinogenic agents. A notable study highlighted the ability of a related furan compound to inhibit the formation of DNA adducts induced by the carcinogen DMBA (7,12-dimethylbenz[a]anthracene) in MCF-7 breast cancer cells. This compound was shown to reduce the expression and activity of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in the metabolic activation of carcinogens .
Furthermore, it was found that this furan derivative enhances the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), which are crucial for cellular defense against oxidative stress and carcinogenesis. The mechanism appears to involve the nuclear translocation of the transcription factor Nrf2, which regulates antioxidant response elements .
3. Antimicrobial Activity
The antimicrobial potential of furan derivatives has also been investigated. Compounds containing nitrogen heterocycles, similar to this compound, have shown promising activity against various bacterial strains. For example, certain pyrrole-based compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A series of experiments were conducted where derivatives of Furan were tested for their ability to inhibit COX enzymes in vitro. The results showed that several compounds significantly reduced inflammation markers in cell cultures.
Case Study 2: Chemopreventive Action
In vivo studies involving mice treated with DMBA demonstrated that administration of Furan derivatives resulted in a marked decrease in tumor formation compared to control groups, showcasing their potential as chemopreventive agents.
特性
IUPAC Name |
furan-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)10-3-5-19-13(8-10)23-11-4-6-20(9-11)14(21)12-2-1-7-22-12/h1-3,5,7-8,11H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQPTMHFNENCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














